molecular formula C2H7NO B14164370 Methylaminomethanol CAS No. 3400-38-2

Methylaminomethanol

Cat. No.: B14164370
CAS No.: 3400-38-2
M. Wt: 61.08 g/mol
InChI Key: IZXGZAJMDLJLMF-UHFFFAOYSA-N
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Description

Methylaminomethanol, also known as 2-(Methylamino)ethanol, is an organic compound with the molecular formula C₃H₉NO. It is a clear, colorless to slightly yellow liquid that is miscible with water and many organic solvents. This compound is used as an intermediate in various chemical syntheses and has applications in multiple industries, including textiles, pharmaceuticals, and personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylaminomethanol is typically synthesized by reacting ethylene oxide with methylamine. The reaction is exothermic and requires external cooling to maintain the desired temperature. The reaction can be represented as follows:

C2H4O+CH3NH2CH3NHCH2CH2OH\text{C}_2\text{H}_4\text{O} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{NHCH}_2\text{CH}_2\text{OH} C2​H4​O+CH3​NH2​→CH3​NHCH2​CH2​OH

This method is commonly used in both laboratory and industrial settings due to its efficiency and simplicity .

Industrial Production Methods

In industrial production, the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified through distillation to remove any unreacted starting materials and by-products. The final product is a high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methylaminomethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylaminomethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methylaminomethanol involves its interaction with various molecular targets and pathways. It acts as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: Similar structure but lacks the methyl group.

    Dimethylaminoethanol: Contains an additional methyl group compared to methylaminomethanol.

    Triethanolamine: Contains three ethanolamine units.

Uniqueness

This compound is unique due to its specific combination of an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and a base makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

methylaminomethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO/c1-3-2-4/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXGZAJMDLJLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50412977
Record name Methylaminomethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50412977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3400-38-2
Record name Methylaminomethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50412977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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